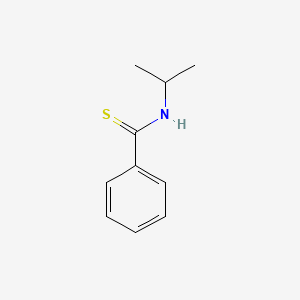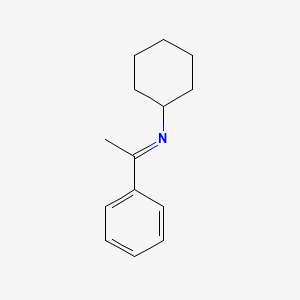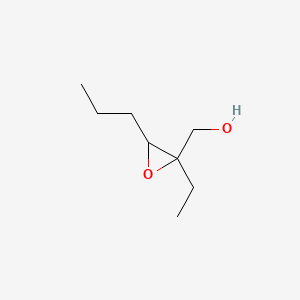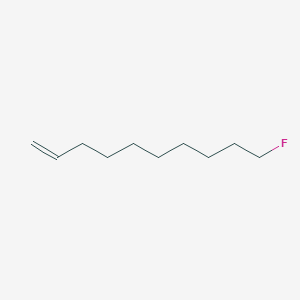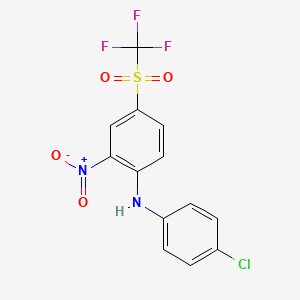
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline is a complex organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a trifluoromethanesulfonyl group attached to an aniline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivativeThe reaction conditions often require the use of strong acids, such as triflic acid, and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to enhance the compound’s electrophilicity, making it a potent reagent for various chemical transformations. The nitro group can participate in redox reactions, while the chlorophenyl group provides additional sites for substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline: Similar structure but with a bromine atom instead of chlorine.
N-(4-Methylphenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline: Contains a methyl group instead of chlorine.
N-(4-Fluorophenyl)-2-nitro-4-(trifluoromethanesulfonyl)aniline: Features a fluorine atom in place of chlorine.
Uniqueness
The presence of the trifluoromethanesulfonyl group, in particular, enhances its electrophilic properties, making it a valuable compound for various synthetic and industrial processes .
Propriétés
Numéro CAS |
2069-51-4 |
|---|---|
Formule moléculaire |
C13H8ClF3N2O4S |
Poids moléculaire |
380.73 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C13H8ClF3N2O4S/c14-8-1-3-9(4-2-8)18-11-6-5-10(7-12(11)19(20)21)24(22,23)13(15,16)17/h1-7,18H |
Clé InChI |
JUWVQFJIHXBYOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


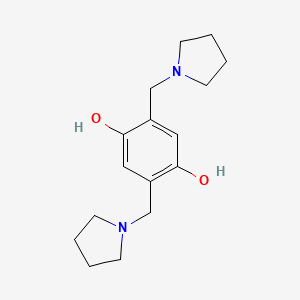

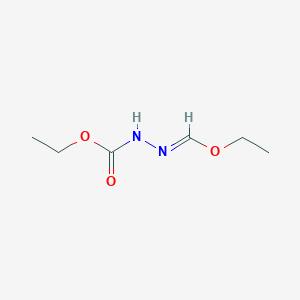
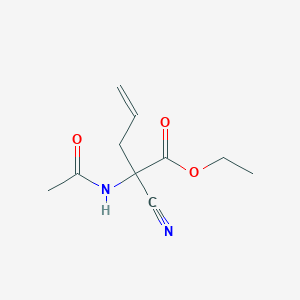
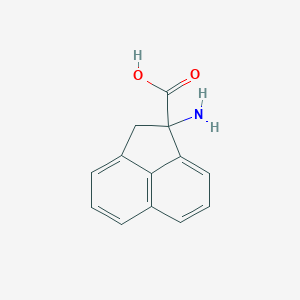
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
![Anthra[2,3-j]heptaphene](/img/structure/B14744266.png)
